molecular formula C13H15NO3 B13211296 1,2-Diethyl-5-hydroxy-1H-indole-3-carboxylic acid

1,2-Diethyl-5-hydroxy-1H-indole-3-carboxylic acid

Cat. No.: B13211296
M. Wt: 233.26 g/mol
InChI Key: VXURYLHDYIDXNG-UHFFFAOYSA-N
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Description

1,2-Diethyl-5-hydroxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, offers interesting possibilities for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethyl-5-hydroxy-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the reaction conditions may include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-5-hydroxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Diethyl-5-hydroxy-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diethyl-5-hydroxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Indole-3-carboxylic acid
  • 5-Hydroxyindole-2-carboxylic acid
  • 1H-Indole-3-carbaldehyde

Comparison

1,2-Diethyl-5-hydroxy-1H-indole-3-carboxylic acid is unique due to the presence of both ethyl groups at the 1 and 2 positions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

1,2-diethyl-5-hydroxyindole-3-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-3-10-12(13(16)17)9-7-8(15)5-6-11(9)14(10)4-2/h5-7,15H,3-4H2,1-2H3,(H,16,17)

InChI Key

VXURYLHDYIDXNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1CC)C=CC(=C2)O)C(=O)O

Origin of Product

United States

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